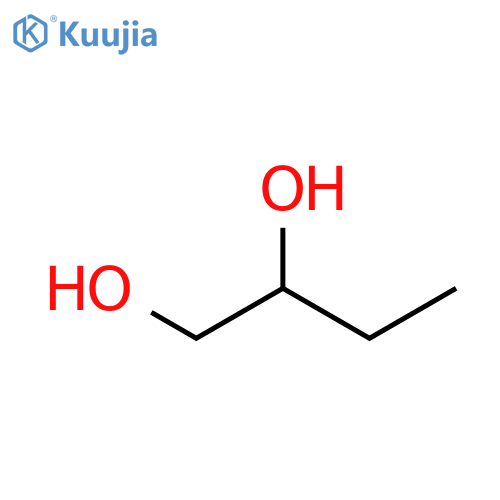Cas no 40348-66-1 ((R)-Butane-1,2-diol)

(R)-Butane-1,2-diol structure
商品名:(R)-Butane-1,2-diol
(R)-Butane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- (R)-Butane-1,2-diol
- R-1,2-Butanediol
- (R)-1,2-Butanediol
- (R)-(-)-1,2-Butanediol
- (R)-(+)-1,2-Butanediol
- (2R)-butane-1,2-diol
- (R)-1,2-Butylene Glycol
- (R)-1,2-Dihydroxybutane
- 1,2-Butanediol,(R)-
- (-)-1,2-Butanediol
- AMY40578
- MFCD09953765
- CS-W005888
- AS-57499
- 1,2-Butanediol, (2R)-
- BMRWNKZVCUKKSR-SCSAIBSYSA-N
- 40348-66-1
- (2~{R})-butane-1,2-diol
- CHEBI:52685
- B4118
- EN300-7167370
- Q27123549
- DTXSID90348847
- NZ5
- AKOS016843611
-
- MDL: MFCD09953765
- インチ: 1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
- InChIKey: BMRWNKZVCUKKSR-SCSAIBSYSA-N
- ほほえんだ: CC[C@H](CO)O
計算された属性
- せいみつぶんしりょう: 90.06810
- どういたいしつりょう: 90.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.001
- ふってん: 60°C/1mmHg(lit.)
- フラッシュポイント: 190.3 °C at 760 mmHg
- 屈折率: 1.4360-1.4400
- PSA: 40.46000
- LogP: -0.25040
(R)-Butane-1,2-diol セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H319
- 警告文: P264-P280-P305+P351+P338+P337+P313
(R)-Butane-1,2-diol 税関データ
- 税関コード:2905399090
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
(R)-Butane-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-57499-5G |
(2R)-butane-1,2-diol |
40348-66-1 | >97% | 5g |
£119.00 | 2025-02-08 | |
| eNovation Chemicals LLC | D960908-25g |
1,2-Butanediol, (2R)- |
40348-66-1 | 98% | 25g |
$125 | 2024-06-06 | |
| abcr | AB443431-100 g |
(R)-Butane-1,2-diol; . |
40348-66-1 | 100g |
€968.40 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-100g |
(R)-Butane-1,2-diol |
40348-66-1 | 100g |
¥4546.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R835019-1g |
(R)-1,2-Butanediol |
40348-66-1 | >98% | 1g |
¥95.00 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160952-5G |
(R)-Butane-1,2-diol |
40348-66-1 | >98.0%(GC) | 5g |
¥266.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D479026-1g |
(R)-Butane-1,2-diol |
40348-66-1 | 97% | 1g |
$200 | 2023-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-1g |
(R)-Butane-1,2-diol |
40348-66-1 | 1g |
¥116.0 | 2021-09-08 | ||
| Apollo Scientific | OR52088-10g |
(2R)-Butane-1,2-diol |
40348-66-1 | 98% | 10g |
£99.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4118-5g |
(R)-Butane-1,2-diol |
40348-66-1 | >98.0%(GC) | 5g |
¥2,250.00 | 2021-05-19 |
(R)-Butane-1,2-diol 関連文献
-
Michael Schmittel,Mukul Lal,Marc Schlosser,Hans-J?rg Deiseroth CrystEngComm 2003 5 294
-
Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065
-
Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065
推奨される供給者
Amadis Chemical Company Limited
(CAS:40348-66-1)(R)-Butane-1,2-diol

清らかである:99%
はかる:100g
価格 ($):240.0